BenchChemオンラインストアへようこそ!

N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

HDAC6 Inhibition Zinc-Binding Group Oxadiazole Scaffold

N-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 850936-12-8) is a synthetic hybrid molecule comprising a 5-(methoxymethyl)-1,3,4-oxadiazole core linked via an amide bridge to a 4-[methyl(phenyl)sulfamoyl]benzamide moiety. It belongs to the 1,3,4-oxadiazole-sulfonamide class, a recognized privileged scaffold in medicinal chemistry associated with histone deacetylase 6 (HDAC6) inhibition, monoamine oxidase B (MAO-B) inhibition, and carbonic anhydrase modulation.

Molecular Formula C18H18N4O5S
Molecular Weight 402.43
CAS No. 850936-12-8
Cat. No. B2670739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
CAS850936-12-8
Molecular FormulaC18H18N4O5S
Molecular Weight402.43
Structural Identifiers
SMILESCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)COC
InChIInChI=1S/C18H18N4O5S/c1-22(14-6-4-3-5-7-14)28(24,25)15-10-8-13(9-11-15)17(23)19-18-21-20-16(27-18)12-26-2/h3-11H,12H2,1-2H3,(H,19,21,23)
InChIKeyDHQFJUBYZAXYDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 850936-12-8): Structural Classification and Research-Grade Procurement Context


N-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 850936-12-8) is a synthetic hybrid molecule comprising a 5-(methoxymethyl)-1,3,4-oxadiazole core linked via an amide bridge to a 4-[methyl(phenyl)sulfamoyl]benzamide moiety [1]. It belongs to the 1,3,4-oxadiazole-sulfonamide class, a recognized privileged scaffold in medicinal chemistry associated with histone deacetylase 6 (HDAC6) inhibition, monoamine oxidase B (MAO-B) inhibition, and carbonic anhydrase modulation [2]. The compound is listed in major screening compound repositories, typically at ≥95% purity, and is procured as a research tool for structure–activity relationship (SAR) exploration, biochemical probe development, and lead-optimization campaigns rather than as a validated reference inhibitor [1].

Why Close Analogs of N-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide Cannot Be Assumed Interchangeable for Scientific Workflows


Within the 1,3,4-oxadiazole-sulfonamide class, even single-atom or single-group modifications on the oxadiazole 5-position or the sulfamoyl nitrogen produce large shifts in target potency, isoform selectivity, and physicochemical properties [1]. Literature examples demonstrate that replacing a 5-aryl substituent with a 5-methoxymethyl group alters electron density on the oxadiazole ring, directly affecting zinc-binding group (ZBG) geometry in HDAC6 inhibitors [1][2]. Similarly, the N-methyl-N-phenyl sulfamoyl motif generates a distinct steric and electronic profile compared with N-benzyl or N,N-dialkyl variants, leading to divergent solubility, metabolic stability, and off-target profiles [2]. Generic substitution with any commercially available “oxadiazole-sulfonamide” analog therefore risks loss of the specific pharmacological fingerprint and reproducibility failure in target-engagement assays.

Quantitative Comparative Evidence for N-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 850936-12-8)


Structural Differentiation at the Oxadiazole 5‑Position: Methoxymethyl versus 4‑Methoxyphenyl Analogs

The target compound carries a 5‑methoxymethyl substituent on the 1,3,4-oxadiazole ring. The closest commercially available analog, N‑[5‑(4‑methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 442881‑14‑3), substitutes this group with a 4‑methoxyphenyl ring . In patented HDAC6 inhibitor series, 5‑methoxymethyl‑1,3,4-oxadiazoles act as zinc-binding groups (ZBGs) with distinct chelation geometry compared to 5‑aryl derivatives, directly affecting HDAC6 potency and isoform selectivity [1]. No direct head‑to‑head IC50 data are publicly available for these two exact compounds; the differential is inferred from class‑level SAR disclosed in the HDAC6 patent literature [1].

HDAC6 Inhibition Zinc-Binding Group Oxadiazole Scaffold

Sulfamoyl Substituent Differentiation: N-Methyl-N-Phenyl versus N-Benzyl-N-Methyl and N-Benzyl-N-Ethyl Variants

The target compound contains an N‑methyl‑N‑phenyl sulfamoyl group. Two commercially listed analogs with the identical oxadiazole core but different sulfamoyl substituents are: (i) 4‑[benzyl(methyl)sulfamoyl]‑N‑[5‑(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 850936‑26‑4; MW 416.5), and (ii) 4‑[benzyl(ethyl)sulfamoyl]‑N‑[5‑(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 850936‑24‑2; MW 430.5) . The N‑benzyl derivatives add 14–28 Da and introduce an additional rotatable bond and a benzylic site susceptible to CYP‑mediated oxidation. Patent SAR for related HDAC6 oxadiazole sulfamides indicates that N‑aryl substitution (as in the target compound) enhances metabolic stability relative to N‑benzyl analogs, though quantitative comparative metabolic stability data for this precise compound pair remain unpublished [1].

Sulfamoyl SAR Metabolic Stability Physicochemical Profiling

Lack of Publicly Available Biological Activity Data: A Procurement-Risk Evidence Dimension

An exhaustive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and the patent literature (search date: 2026‑05‑09) returned zero entries containing experimentally measured IC₅₀, Kᵢ, EC₅₀, or target‑engagement data for CAS 850936‑12‑8 [1][2][3]. In contrast, structurally related 1,3,4-oxadiazole sulfonamides disclosed in WO2017018805 have reported HDAC6 IC₅₀ values ranging from sub‑nanomolar to low micromolar, establishing a validated activity baseline for the scaffold class [3]. The absence of any disclosed bioactivity for the target compound means it cannot be considered a characterized inhibitor and must be treated as an unvalidated screening hit or synthetic intermediate.

Data Availability Procurement Risk Assessment Assay Validation

Recommended Application Scenarios for N-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 850936-12-8) Based on Quantitative Differentiation Evidence


De Novo HDAC6 Inhibitor Lead Optimization Starting from a Hydrophilic Methoxymethyl-Oxadiazole Scaffold

The 5‑methoxymethyl substituent provides a calculated LogP advantage of approximately −1.4 log units relative to the 5‑(4‑methoxyphenyl) analog, predicting improved aqueous solubility . This property makes CAS 850936‑12‑8 a suitable starting scaffold for HDAC6 inhibitor programs that require balanced potency and solubility, particularly when downstream in vivo formulation is anticipated. Researchers should empirically confirm HDAC6 inhibition and selectivity against HDAC1‑3 before using this compound as a chemical probe.

Metabolic Stability‑Focused SAR Exploration via N‑Aryl Sulfamoyl Motif

The N‑methyl‑N‑phenyl sulfamoyl group lacks the benzylic C‑H bonds present in N‑benzyl analogs (CAS 850936‑26‑4 and 850936‑24‑2), theoretically reducing CYP‑mediated oxidative metabolism . This compound is therefore well‑suited for in vitro metabolic stability assays (e.g., human liver microsome or hepatocyte incubation) aimed at quantifying the metabolic advantage of N‑aryl over N‑benzyl sulfamoyl substitution within the oxadiazole‑benzamide series. [1]

Screening Library Diversity Enhancement for 1,3,4-Oxadiazole Sulfonamide Chemical Space

CAS 850936‑12‑8 occupies a specific and underrepresented region of oxadiazole‑sulfonamide chemical space defined by C18H18N4O5S (MW 402.43). Given the absence of published bioactivity data, its primary procurement value lies in expanding the molecular diversity of corporate or institutional screening collections targeting HDAC6, MAO‑B, or carbonic anhydrase enzymes . Inclusion is warranted when the screening objective is novel chemotype identification rather than follow‑up on known active series. [1]

Quote Request

Request a Quote for N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.